molecular formula C16H15BrN2O B13101238 2-Benzyl-1-methylquinazolin-4(1H)-one hydrobromide

2-Benzyl-1-methylquinazolin-4(1H)-one hydrobromide

Cat. No.: B13101238
M. Wt: 331.21 g/mol
InChI Key: JWZYTZJBLHGJFU-UHFFFAOYSA-N
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Description

2-Benzyl-1-methylquinazolin-4(1H)-one hydrobromide is a chemical compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-1-methylquinazolin-4(1H)-one hydrobromide typically involves the condensation of appropriate benzyl and methyl derivatives with quinazolinone precursors. Common synthetic routes may include:

    Step 1: Formation of the quinazolinone core through cyclization reactions.

    Step 2: Introduction of the benzyl group via nucleophilic substitution or Friedel-Crafts alkylation.

    Step 3: Methylation of the nitrogen atom using methylating agents such as methyl iodide.

    Step 4: Conversion to the hydrobromide salt by treatment with hydrobromic acid.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-1-methylquinazolin-4(1H)-one hydrobromide can undergo various chemical reactions, including:

    Oxidation: Conversion to quinazolinone derivatives with different oxidation states.

    Reduction: Reduction of the quinazolinone ring to form dihydroquinazolinones.

    Substitution: Nucleophilic or electrophilic substitution reactions on the benzyl or methyl groups.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Use of halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while reduction may produce dihydroquinazolinones.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigation of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Potential therapeutic applications due to its biological activities.

    Industry: Use as an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Benzyl-1-methylquinazolin-4(1H)-one hydrobromide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

    Pathways: Biological pathways affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzylquinazolin-4(1H)-one
  • 1-Methylquinazolin-4(1H)-one
  • 2-Phenylquinazolin-4(1H)-one

Uniqueness

2-Benzyl-1-methylquinazolin-4(1H)-one hydrobromide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinazolinone derivatives.

Properties

Molecular Formula

C16H15BrN2O

Molecular Weight

331.21 g/mol

IUPAC Name

2-benzyl-1-methylquinazolin-4-one;hydrobromide

InChI

InChI=1S/C16H14N2O.BrH/c1-18-14-10-6-5-9-13(14)16(19)17-15(18)11-12-7-3-2-4-8-12;/h2-10H,11H2,1H3;1H

InChI Key

JWZYTZJBLHGJFU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=O)N=C1CC3=CC=CC=C3.Br

Origin of Product

United States

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